![molecular formula C9H15N5OS B5885914 N-cyclopentyl-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5885914.png)
N-cyclopentyl-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide
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Overview
Description
The compound belongs to a class of molecules that often exhibit significant biological activities due to their heterocyclic structures and functional groups. Research into similar compounds has revealed potential applications in medicinal chemistry, particularly as antitumor agents and in the development of new therapeutic drugs.
Synthesis Analysis
Synthesis of related compounds typically involves nucleophilic substitution reactions, acylation, and cyclization steps. For example, the synthesis of certain acetamide derivatives involves reacting 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate, followed by cyclization and acylation to yield complex heterocyclic systems (H. Shams et al., 2010).
Molecular Structure Analysis
The molecular structure of related compounds is often determined using techniques like NMR, X-ray diffraction, and FT-IR spectroscopy. These methods help elucidate the configuration, conformation, and stereochemistry of the synthesized molecules. An example includes the structural determination of N-(4-(3-methyl-3-phenylcyclobutyl)thiazol-2-yl)acetamide using X-ray diffraction (Ö. Ekici et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-cyclopentyl-2-(1-methyltetrazol-5-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N5OS/c1-14-9(11-12-13-14)16-6-8(15)10-7-4-2-3-5-7/h7H,2-6H2,1H3,(H,10,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZGXZJKOFDSZBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC(=O)NC2CCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201325233 |
Source
|
Record name | N-cyclopentyl-2-(1-methyltetrazol-5-yl)sulfanylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201325233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
19.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49727177 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-cyclopentyl-2-(1-methyltetrazol-5-yl)sulfanylacetamide | |
CAS RN |
378225-87-7 |
Source
|
Record name | N-cyclopentyl-2-(1-methyltetrazol-5-yl)sulfanylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201325233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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